(5Z)-5-(2-chloro-6-fluorobenzylidene)-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one
Description
The compound (5Z)-5-(2-chloro-6-fluorobenzylidene)-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidinone class, characterized by a five-membered ring containing sulfur and nitrogen. Its structure features:
While direct data on this compound are absent in the provided evidence, its structural analogs (Table 1) and synthesis protocols (e.g., condensation of aldehydes with thiazolidinone cores) suggest shared reactivity and applications in medicinal chemistry .
Properties
IUPAC Name |
(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFNO2S2/c16-11-4-1-5-12(17)10(11)7-13-14(19)18(15(21)22-13)8-9-3-2-6-20-9/h1-7H,8H2/b13-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDGKCHPTFCIST-QPEQYQDCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=C2C(=O)N(C(=S)S2)CC3=CC=CO3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CO3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5Z)-5-(2-chloro-6-fluorobenzylidene)-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and various pharmacological effects.
1. Chemical Structure and Synthesis
The compound's structure features a thiazolidinone core, which is known for its bioactive properties. The synthesis typically involves the condensation of furan derivatives with thiazolidinone precursors. Various methods have been reported for synthesizing similar thiazolidinones, including multi-component reactions and green chemistry approaches, which enhance yield and purity while minimizing environmental impact .
Antimicrobial Activity
Research indicates that thiazolidinones exhibit significant antimicrobial properties. For instance, derivatives of thiazolidinones have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's structure allows it to interact with bacterial cell membranes or inhibit essential metabolic pathways .
Anticancer Potential
Thiazolidinones are also recognized for their anticancer properties. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways. The compound has been evaluated for its cytotoxic effects against several cancer cell lines, showcasing promising results in reducing cell viability in glioblastoma models .
Anti-inflammatory Effects
The anti-inflammatory potential of thiazolidinones has been documented through various assays measuring cytokine production and inflammatory markers. The compound may inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to its therapeutic profile in inflammatory diseases .
The mechanisms underlying the biological activities of this compound involve:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Cell Cycle Arrest : It has been observed that some thiazolidinones can induce cell cycle arrest at the G1 phase, preventing cancer cells from progressing through their growth cycle.
- Reactive Oxygen Species (ROS) Generation : The generation of ROS can lead to oxidative stress within cells, promoting apoptosis in cancerous tissues while sparing normal cells to some extent .
4. Case Studies
Several studies have highlighted the efficacy of thiazolidinone derivatives:
5. Conclusion
The compound This compound presents a promising avenue for drug development due to its diverse biological activities, particularly in antimicrobial and anticancer domains. Ongoing research into its mechanisms of action and clinical applications could further elucidate its potential as a therapeutic agent.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of (5Z)-5-(2-chloro-6-fluorobenzylidene)-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation reaction between 2-chloro-6-fluorobenzaldehyde and thiazolidinone derivatives. The reaction is carried out under specific conditions that may include the use of solvents like ethanol or methanol, often in the presence of catalysts to enhance yield and purity.
Research has demonstrated that this compound exhibits a range of biological activities. Notably, it has shown promise as an antimicrobial agent and an anti-inflammatory compound.
Antimicrobial Activity
Studies indicate that this compound possesses significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis, leading to cell lysis.
Anti-inflammatory Properties
In vitro studies have suggested that the compound can inhibit pro-inflammatory cytokines, thus reducing inflammation in cellular models. This activity positions it as a potential candidate for treating inflammatory diseases.
Agricultural Applications
The phytotoxic properties of this compound have been explored in agricultural settings. Research indicates that it can act as a herbicide by inhibiting the growth of certain plant species.
Table 2: Phytotoxic Effects on Selected Species
| Plant Species | Concentration (mg/L) | Effect Observed |
|---|---|---|
| Sorghum bicolor | 50 | Reduced germination rate |
| Cucumis sativus | 100 | Leaf chlorosis |
| Brassica oleracea | 75 | Stunted growth |
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
- Antimicrobial Efficacy : A study published in PMC highlighted its effectiveness against resistant bacterial strains, suggesting its potential role in developing new antibiotics .
- Inflammation Reduction : Research published in Z. Naturforsch demonstrated its ability to suppress inflammatory markers in cultured cells, indicating potential therapeutic uses in chronic inflammatory conditions .
- Herbicidal Properties : Investigations into its phytotoxic effects revealed significant inhibition of seed germination and plant growth in sensitive species, providing insights into its use as a selective herbicide .
Chemical Reactions Analysis
Nucleophilic Attack at the Thioxo Group
The 2-thioxo moiety (C=S) undergoes nucleophilic substitution reactions due to its electrophilic sulfur center. Key transformations include:
These modifications enhance solubility or enable conjugation with biomolecules for pharmacological studies.
Knoevenagel Condensation at the Exocyclic Double Bond
The benzylidene group (C5=C) participates in reversible condensation reactions under acidic or basic conditions:
Example reaction:
-
Used to synthesize analogs with modified aryl groups for structure-activity relationship (SAR) studies .
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Reaction equilibrium favors the (Z)-isomer due to steric hindrance from the thiazolidinone ring.
Cycloaddition Reactions
The exocyclic double bond engages in [4+2] Diels-Alder reactions with dienes:
| Diene | Conditions | Product | Application |
|---|---|---|---|
| 1,3-Butadiene | Toluene, 110°C | Fused bicyclic adduct | Scaffold diversification |
| Anthracene | Microwave irradiation | Polycyclic derivatives | Enhanced π-stacking in drug design |
Adducts exhibit altered electronic profiles, influencing bioactivity (e.g., anticancer potency) .
Oxidation:
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Thioxo group → Sulfonyl group: H₂O₂/AcOH converts C=S to C=O, forming 2-oxo-thiazolidinones (used to study metabolic stability).
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Benzylidene moiety: Ozonolysis cleaves the double bond, yielding aldehydes for further functionalization .
Reduction:
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NaBH₄ selectively reduces the exocyclic double bond, generating saturated analogs with retained thiazolidinone ring.
Biological Target Interactions
The compound inhibits enzymes via covalent or non-covalent mechanisms:
Mechanistic studies suggest thiol-mediated redox cycling contributes to reactive oxygen species (ROS) generation .
Comparative Reactivity Table
Stability Under Physiological Conditions
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The target compound’s 2-chloro-6-fluorobenzylidene group introduces ortho-substituted halogens, likely enhancing electrophilicity and steric hindrance compared to para-substituted analogs (e.g., 3-fluorobenzylidene in ).
- Synthetic Yields : Microwave-assisted methods (e.g., ) achieve higher yields (>70%) than conventional heating (21% in ), suggesting efficiency improvements for the target compound’s synthesis.
- Melting Points : Bulky substituents (e.g., benzodioxole in ) correlate with higher melting points (>260°C), implying the target compound may exhibit similar thermal stability.
Functional Group Impact on Bioactivity
Though biological data for the target compound are unavailable, inferences can be drawn from analogs:
- Halogenated Arylidenes : Fluorine and chlorine enhance lipophilicity and membrane permeability, critical for antimicrobial and anticancer activity .
- Furan vs. Morpholine/Piperazine : The furan-2-ylmethyl group (target) offers aromaticity and moderate polarity, contrasting with morpholine/piperazine in , which improve solubility but may reduce target specificity.
- Benzodioxole Derivatives : Compounds like 9e and 3a show varied bioactivities, suggesting the target’s benzylidene group could be optimized for similar applications.
Methodological Advances
- Microwave Synthesis : and highlight rapid, high-yield microwave protocols (e.g., 93% yield for 3m ), recommending this approach for the target compound to reduce reaction times.
Q & A
Basic Research Questions
Q. How can the synthesis of (5Z)-5-(2-chloro-6-fluorobenzylidene)-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via a cyclocondensation reaction between a thiosemicarbazide derivative (e.g., 3-(furan-2-ylmethyl)thiosemicarbazide) and 2-chloro-6-fluorobenzaldehyde in the presence of chloroacetic acid and sodium acetate. Refluxing in a DMF/acetic acid mixture (5:10 mL ratio) for 2 hours followed by recrystallization from DMF-ethanol is recommended to improve purity and yield . Adjusting the stoichiometry of the oxocompound (e.g., 0.03 mol vs. 0.01 mol of thiosemicarbazide) may enhance reaction efficiency .
Q. What spectroscopic techniques are critical for confirming the Z-configuration of the benzylidene moiety?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming the Z-configuration, as it directly visualizes the planar geometry of the benzylidene group and the thiazolidinone ring . Complementary methods include:
- ¹H NMR : The chemical shift of the benzylidene proton (δ ~7.5–8.5 ppm) and coupling constants (J ≈ 12 Hz for Z-isomers).
- IR Spectroscopy : Stretching frequencies for C=N (1630–1600 cm⁻¹) and C=S (1250–1150 cm⁻¹) bonds .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the thioxothiazolidinone core in substitution reactions?
- Methodological Answer : The 2-thioxo group increases nucleophilic susceptibility at C2, enabling electrophilic substitutions (e.g., halogenation). The 2-chloro-6-fluorobenzylidene moiety exerts steric hindrance, directing reactions to the furan-2-ylmethyl group. For example, bromination at the furan ring can be achieved using N-bromosuccinimide (NBS) in CCl₄ under UV light . Computational studies (DFT) are advised to map reactive sites and predict regioselectivity .
Q. What strategies resolve contradictions in reported bioactivity data for thiazolidinone derivatives?
- Methodological Answer : Discrepancies in antimicrobial or antioxidant activity often arise from variations in:
- Assay Conditions : Standardize protocols (e.g., MIC testing via broth microdilution per CLSI guidelines).
- Structural Modifications : Compare substituent effects (e.g., chloro vs. methoxy groups on benzylidene) using matched molecular pair analysis .
- Solubility : Use co-solvents (e.g., DMSO:PBS mixtures) to ensure consistent bioavailability .
Q. How can computational modeling guide the design of analogs with enhanced target selectivity?
- Methodological Answer :
- Molecular Docking : Screen against target enzymes (e.g., bacterial dihydrofolate reductase) using software like AutoDock Vina. Focus on hydrogen bonding with the thioxo group and hydrophobic interactions with the benzylidene moiety .
- QSAR Models : Correlate logP values with observed bioactivity; derivatives with logP 2.5–3.5 often exhibit optimal membrane permeability .
Data Analysis & Experimental Design
Q. What crystallographic parameters are critical for validating the thiazolidinone ring conformation?
- Methodological Answer : SC-XRD data should report:
- Bond Angles : C8–S1–C7 (~93–95°) and C7–N1–C9 (~110–112°) to confirm sp² hybridization .
- Torsional Angles : The dihedral angle between the benzylidene and thiazolidinone planes should be <10° for planarity .
- Packing Interactions : Analyze π-π stacking (3.5–4.0 Å) and hydrogen bonds (e.g., S···H–O, 2.8–3.2 Å) to assess stability .
Q. How can oxidation byproducts be minimized during thiazolidinone synthesis?
- Methodological Answer :
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of the thioxo group to sulfone.
- Low-Temperature Workup : Quench reactions at 0–5°C and use antioxidants (e.g., ascorbic acid) during purification .
- HPLC Monitoring : Use a C18 column (ACN:H₂O gradient) to detect sulfoxide/sulfone impurities early .
Advanced Mechanistic Studies
Q. What mechanistic insights explain the regioselectivity of nucleophilic attacks on the thiazolidinone ring?
- Methodological Answer : The electron-withdrawing thioxo group activates C5 for nucleophilic addition. For example, Grignard reagents preferentially attack C5 over C4 due to higher electrophilicity (confirmed by NBO charge analysis). Kinetic studies (e.g., UV-Vis monitoring at 300 nm) can track intermediate formation .
Q. How does the furan-2-ylmethyl substituent influence pharmacokinetic properties?
- Methodological Answer :
- Metabolic Stability : The furan ring undergoes CYP450-mediated oxidation to form dihydrodiol metabolites. Use hepatocyte assays to quantify half-life.
- Permeability : LogD measurements (pH 7.4) and PAMPA assays correlate furan’s hydrophobicity with enhanced blood-brain barrier penetration .
Tables for Key Data
| Parameter | Value | Reference |
|---|---|---|
| Crystallographic R factor | 0.041 (SC-XRD) | |
| ¹H NMR (benzylidene H) | δ 8.21 (s, 1H) | |
| Optimal synthesis yield | 68–72% (DMF/AcOH reflux) | |
| Antimicrobial MIC range | 8–32 µg/mL (S. aureus) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
